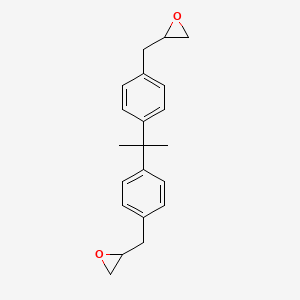

![molecular formula C10H11NO5S B2775471 (2E)-3-[3-(aminosulfonyl)-4-methoxyphenyl]acrylic acid CAS No. 924871-08-9](/img/structure/B2775471.png)

(2E)-3-[3-(aminosulfonyl)-4-methoxyphenyl]acrylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

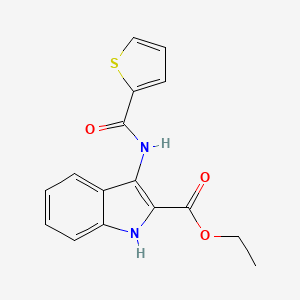

(2E)-3-[3-(aminosulfonyl)-4-methoxyphenyl]acrylic acid, also known as AMPA, is a compound that belongs to the class of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor agonists. AMPA is a synthetic compound that has been widely studied due to its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Acrylamide Applications in Industry

Acrylamide, structurally related due to its acrylic acid functionality, is widely used in industrial applications, notably in the production of polyacrylamide. Polyacrylamides are employed extensively in water and wastewater treatment, pulp and paper processing, and mining. The formation of acrylamide in food products during heat treatment has led to significant research into its occurrence, chemistry, and potential health risks, driving advancements in understanding its formation and strategies for mitigation (Taeymans et al., 2004).

Cinnamic Acid Derivatives in Anticancer Research

Cinnamic acid and its derivatives, which share the acrylic acid functionality, have been studied for their potential as anticancer agents. The reactivity of cinnamic acid allows for the creation of various derivatives with significant medicinal properties. Research in the past two decades has highlighted the antitumor efficacy of various cinnamoyl derivatives, underscoring their underutilized potential in cancer treatment (De, Baltas, & Bedos-Belval, 2011).

Biotechnological Production of Acrylic Acid

Lactic acid, derived from biomass, serves as a precursor for several chemicals including acrylic acid through biotechnological routes. This green chemistry approach underlines the potential of using lactic acid for the production of valuable chemicals, offering a sustainable alternative to petrochemical processes. The review by Gao, Ma, and Xu (2011) discusses the current status and future prospects of producing chemicals like acrylic acid from lactic acid, highlighting the environmental benefits of biotechnological processes over traditional chemical synthesis routes (Gao, Ma, & Xu, 2011).

Plasma Polymerization for Biomedical Applications

The plasma polymerization of acrylic acid, a process related to the functionalities of "(2E)-3-[3-(aminosulfonyl)-4-methoxyphenyl]acrylic acid," has been explored for creating thin films with specific surface chemistries for biomedical applications. These coatings, rich in carboxylic acid groups, have shown promise in stimulating cell adhesion and proliferation, indicating their potential for use in tissue regeneration and biomolecule immobilization processes (Bitar, Cools, De Geyter, & Morent, 2018).

Environmentally Friendly Acid Cleaning

Sulfamic acid, known for its cleaning and corrosion inhibition properties, presents an environmentally friendly alternative for industrial cleaning applications. Its solutions are used to remove scales and rust from metal surfaces, highlighting the move towards safer and less toxic cleaning agents. This review underscores the importance of selecting environmentally benign substances for industrial applications, aligning with global sustainability goals (Verma & Quraishi, 2022).

properties

IUPAC Name |

(E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5S/c1-16-8-4-2-7(3-5-10(12)13)6-9(8)17(11,14)15/h2-6H,1H3,(H,12,13)(H2,11,14,15)/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBAZVFULZYDEN-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-[3-(aminosulfonyl)-4-methoxyphenyl]acrylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2775388.png)

![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2775391.png)

![[(Propan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2775398.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2775399.png)

![1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2775400.png)

![N-(4-bromo-3-methylphenyl)-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2775401.png)

![{3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine](/img/structure/B2775402.png)

![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2775405.png)